Cas no 118804-39-0 (3-Bromo-2-chloroaniline)
3-Bromo-2-chloroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-chloroaniline
- 3-Bromo-2-chloro-aniline
- AC1L4OZ3
- AC1Q3LAP
- ACMC-20caw6
- Benzenamine, ar-bromo-ar-chloro-
- Bromochloroaniline
- CTK0I3382
- SureCN457411
- 3-BROMO-2-CHLOROANILINE(WS204694)
- Benzenamine, 3-bromo-2-chloro-
- Benzenamine,3-bromo-2-chloro-
- HKNLHCGTRMCOLV-UHFFFAOYSA-N
- 3-BROMO-2-CHLOROBENZENAMINE
- CL9068
- AK156407
- SY139467
- Z1741972516
- SB77416
- Benzenamine,ar-bromo-ar-chloro-(9ci)
- CS-0042828
- EN300-105778
- FT-0733330
- 118804-39-0
- Z1269145063
- MFCD11848536
- AMY28480
- DTXSID70152247
- 56131-46-5
- A857398
- AKOS023436548
- SCHEMBL457411
- DS-8841
- DA-42085
-
- Inchi: 1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
- InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1Cl)N
Computed Properties
- Exact Mass: 204.92945
- Monoisotopic Mass: 204.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26
Experimental Properties
- PSA: 26.02
3-Bromo-2-chloroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327940-500g |
3-bromo-2-chloroaniline |
118804-39-0 | 95+% | 500g |
$4232 | 2021-06-10 | |
| ChemScence | CS-0097086-250mg |
3-bromo-2-chloro-aniline |
118804-39-0 | 99.67% | 250mg |
$52.0 | 2022-04-28 | |
| ChemScence | CS-0097086-1g |
3-bromo-2-chloro-aniline |
118804-39-0 | 99.67% | 1g |
$109.0 | 2022-04-28 | |
| ChemScence | CS-0097086-5g |
3-bromo-2-chloro-aniline |
118804-39-0 | 99.67% | 5g |
$327.0 | 2022-04-28 | |
| Chemenu | CM327940-500g |
3-bromo-2-chloroaniline |
118804-39-0 | 95%+ | 500g |
$4232 | 2022-06-14 | |
| 1PlusChem | 1P00959K-250mg |
3-BROMO-2-CHLOROANILINE |
118804-39-0 | 99% | 250mg |
$93.00 | 2023-12-26 | |
| 1PlusChem | 1P00959K-1g |
3-BROMO-2-CHLOROANILINE |
118804-39-0 | 99% | 1g |
$150.00 | 2023-12-26 | |
| Aaron | AR0095HW-100mg |
3-bromo-2-chloroaniline |
118804-39-0 | 98% | 100mg |
$6.00 | 2025-01-23 | |
| Aaron | AR0095HW-250mg |
3-bromo-2-chloroaniline |
118804-39-0 | 98% | 250mg |
$9.00 | 2025-01-23 | |
| Aaron | AR0095HW-1g |
3-bromo-2-chloroaniline |
118804-39-0 | 98% | 1g |
$24.00 | 2025-01-23 |
3-Bromo-2-chloroaniline Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 3-Bromo-2-chloroaniline
Exploring the Properties and Applications of 3-Bromo-2-Chloroaniline
3-Bromo-2-chloroaniline, also known by its CAS number 118804-39-0, is a versatile aromatic compound that has garnered significant attention in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a chlorine atom at the 2-position on the aniline ring. The presence of these halogen substituents imparts distinct chemical properties, making it a valuable material in both academic research and industrial applications.
The synthesis of 3-bromo-2-chloroaniline typically involves a series of substitution reactions. Starting from aniline, the introduction of chlorine and bromine substituents can be achieved through electrophilic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact. These improvements have made 3-bromo-2-chloroaniline more accessible for large-scale production.
In terms of chemical properties, 3-bromo-2-chloroaniline exhibits strong electron-withdrawing effects due to the electronegative nature of bromine and chlorine atoms. This characteristic makes it an excellent candidate for various reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored its potential in synthesizing advanced materials, such as conducting polymers and functionalized nanoparticles, which hold promise for applications in electronics and drug delivery systems.
Recent studies have highlighted the role of 3-bromo-2-chloroaniline in medicinal chemistry. Its ability to act as a precursor for bioactive compounds has led to its use in the development of novel pharmaceutical agents. For instance, derivatives of this compound have shown potential as inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. These findings underscore the importance of 3-bromo-2-chloroaniline in drug discovery pipelines.
The environmental impact of 3-bromo-2-chloroaniline has also been a topic of interest. Studies on its degradation pathways under various conditions reveal that it can undergo biodegradation under specific microbial conditions. This knowledge is crucial for developing sustainable waste management strategies and ensuring minimal ecological disruption during its production and use.
In conclusion, 3-bromo-2-chloroaniline (CAS No. 118804-39-0) is a multifaceted compound with a wide range of applications across different disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, continue to expand its utility in both research and industry. As ongoing studies uncover new potentials, this compound remains at the forefront of innovative chemical solutions.
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